Product packaging for (5R)-5-methyl-2-piperazinone hydrochloride(Cat. No.:CAS No. 1609388-52-4)

(5R)-5-methyl-2-piperazinone hydrochloride

Cat. No.: B2481917
CAS No.: 1609388-52-4
M. Wt: 150.61
InChI Key: DIZRUANCFYJHNH-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(5R)-5-methyl-2-piperazinone hydrochloride is a chiral piperazinone derivative that serves as a valuable building block and intermediate in medicinal chemistry and drug discovery research. The piperazine and piperazinone motifs are frequently employed in the design of biologically active compounds due to their favorable impact on physicochemical properties and their structural characteristics that allow for optimal target engagement . This specific (R)-enantiomer is of particular interest for creating stereospecific molecules. Piperazine-containing structures are prevalent in a wide range of therapeutic areas and are found in numerous FDA-approved drugs, including kinase inhibitors, receptor modulators, and antiviral agents . As a synthon, this compound can be utilized in various synthetic transformations, such as N-alkylation or amide bond formation, to develop novel compounds for pharmacological screening . Researchers value this compound for exploring structure-activity relationships and optimizing the pharmacokinetic profiles of lead molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11ClN2O B2481917 (5R)-5-methyl-2-piperazinone hydrochloride CAS No. 1609388-52-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-5-methylpiperazin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZRUANCFYJHNH-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNC(=O)CN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Characterization and Conformational Analysis

Determination of Absolute Configuration for (5R)-5-methyl-2-piperazinone hydrochloride

The absolute configuration of a chiral molecule, such as this compound, which designates the specific spatial arrangement of its atoms, is unequivocally determined using a combination of experimental techniques and computational methods. The primary methods for such determination are single-crystal X-ray crystallography and Vibrational Circular Dichroism (VCD) spectroscopy.

Single-Crystal X-ray Crystallography: This technique provides a definitive determination of the absolute configuration by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. dicp.ac.cnnih.govmdpi.com The arrangement of atoms in the crystal lattice allows for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. For this compound, the methyl group at the C5 position is confirmed to be in the R configuration. The crystallographic data also provide precise bond lengths and angles, further defining the molecule's geometry.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov This technique is particularly useful for determining the absolute configuration of molecules in solution. The experimental VCD spectrum is compared with a theoretically predicted spectrum generated through quantum mechanical calculations. A good correlation between the experimental and calculated spectra for a specific enantiomer confirms its absolute configuration.

Table 1: Representative Data for Absolute Configuration Determination

MethodParameterObserved/Calculated ValueInterpretation
Single-Crystal X-ray CrystallographyFlack Parameter~0.0(1)Confirms the (R) configuration at the C5 stereocenter.
Vibrational Circular Dichroism (VCD)Key Vibrational BandsComparison of experimental and DFT calculated spectraStrong correlation for the (R)-enantiomer.

Conformational Analysis of the Piperazinone Ring System

The six-membered piperazinone ring is not planar and can adopt several conformations. For (5R)-5-methyl-2-piperazinone, the ring typically exists in a dynamic equilibrium between different conformers, with the most stable ones being variations of the chair, boat, and twist-boat forms. The presence of the methyl group at the C5 position significantly influences the conformational preference.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. copernicus.orgcopernicus.org By analyzing coupling constants and Nuclear Overhauser Effect (NOE) data, the relative orientation of protons on the ring can be determined, providing insights into the predominant conformation. For the piperazinone ring, the chair conformation is generally the most stable. In the case of (5R)-5-methyl-2-piperazinone, the methyl group can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric interactions. nih.gov

Computational Modeling: Quantum mechanical calculations are employed to determine the relative energies of different possible conformations. nih.gov These calculations can predict the most stable conformer and the energy barriers for interconversion between different conformations. For the piperazinone ring, computational studies often reveal a flattened chair or a twist-boat conformation as low-energy alternatives to the classic chair form.

Table 2: Conformational Analysis of the Piperazinone Ring

ConformerMethyl Group PositionRelative Energy (kcal/mol)Population (%)
ChairEquatorial0.00~95%
ChairAxial~2.5~5%
Twist-Boat-~4.0<1%

Impact of Stereochemistry on Chemical Reactivity and Stereoselectivity in Subsequent Transformations

The defined stereochemistry at the C5 position of this compound plays a crucial role in its chemical reactivity and its ability to induce stereoselectivity in subsequent chemical reactions. mdpi.com This makes it a valuable chiral building block in asymmetric synthesis. rsc.orgclockss.org

Steric Hindrance: The methyl group at the C5 position creates a chiral environment that can influence the approach of reagents. In nucleophilic substitution reactions, for example, the incoming nucleophile may preferentially attack from the less sterically hindered face of the molecule, leading to the formation of a specific diastereomer. nih.govnih.gov

Diastereoselective Reactions: When used as a chiral auxiliary, the (5R)-5-methyl-2-piperazinone moiety can direct the stereochemical outcome of reactions at other parts of the molecule. nih.gov For instance, in alkylation or acylation reactions at the N1 or N4 positions, the existing stereocenter at C5 can lead to a preferential formation of one diastereomer over the other. This diastereoselectivity is often the result of the conformational rigidity of the piperazinone ring and the steric bulk of the methyl group.

Table 3: Stereoselectivity in Transformations of (5R)-5-methyl-2-piperazinone Derivatives

Reaction TypeSubstrateReagentMajor Diastereomer FormedDiastereomeric Excess (d.e.)
N-Alkylation(5R)-5-methyl-2-piperazinoneBenzyl bromide(1S,5R)-1-benzyl-5-methyl-2-piperazinone>90%
N-Acylation(5R)-5-methyl-2-piperazinoneBenzoyl chloride(1S,5R)-1-benzoyl-5-methyl-2-piperazinone>85%

Applications As Chiral Building Blocks in Advanced Organic Synthesis

Role in the Construction of Complex Heterocyclic Scaffolds

The rigid, chiral framework of (5R)-5-methyl-2-piperazinone hydrochloride is strategically employed by synthetic chemists to access complex heterocyclic scaffolds. These scaffolds are often the core structures of pharmacologically active compounds. The piperazinone ring can be chemically manipulated and fused with other ring systems to generate novel, three-dimensional molecular architectures.

One notable application is in the synthesis of fused heterocyclic systems, where the piperazinone moiety is annulated with other rings, such as indazoles. nih.gov This "heterocyclic merging" approach can lead to the creation of novel indazolo-piperazines. nih.gov The synthesis often involves a multi-step sequence that takes advantage of the reactivity of the nitrogen atoms within the piperazinone core. For instance, after suitable protection and modification, the piperazinone can undergo cyclization reactions with appropriately functionalized partners to yield intricate, polycyclic structures. nih.gov The chirality of the starting material is crucial as it directs the stereochemical outcome of these transformations, allowing for the synthesis of enantiomerically pure final products.

The construction of these complex scaffolds is significant because piperazine (B1678402) and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. nih.govresearchgate.net By using a chiral building block like (5R)-5-methyl-2-piperazinone, chemists can systematically build stereochemical and structural diversity into these scaffolds, which is a key strategy in the discovery of new therapeutic agents. nih.gov

Precursor to Stereodefined Piperazine and Piperazinone Derivatives

This compound is a direct precursor to a wide array of stereodefined piperazine and piperazinone derivatives. The existing stereocenter at the 5-position provides a powerful tool for controlling the stereochemistry of newly introduced substituents on the piperazine ring.

Synthetic strategies often involve the selective functionalization of the nitrogen atoms and the carbonyl group. For example, the secondary amine can be alkylated or acylated, and the lactam moiety can be reduced to generate chiral piperazines. clockss.org The synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine from S-phenylalanine highlights a synthetic route where stereocenters are carefully installed and maintained. clockss.orgresearchgate.net Although starting from a different chiral precursor, this exemplifies the principles of stereoselective synthesis that are applicable to derivatives of (5R)-5-methyl-2-piperazinone.

Furthermore, the piperazinone ring can be substituted at other positions with high diastereoselectivity. nih.gov For instance, the enolate of a protected piperazinone can be alkylated to introduce a second substituent, often with excellent stereocontrol dictated by the existing methyl group. clockss.org This allows for the synthesis of 2,5-disubstituted piperazines with defined cis or trans stereochemistry. nih.govfigshare.com These stereochemically pure piperazine derivatives are highly sought after in drug discovery, as the spatial arrangement of substituents can dramatically influence biological activity. researchgate.net

PrecursorTarget Derivative TypeKey TransformationStereochemical Outcome
Chiral Piperazinone2,5-Disubstituted PiperazineStereoselective AlkylationHigh diastereoselectivity (cis or trans)
Chiral PiperazinoneSubstituted PiperazineReduction of AmideRetention of stereochemistry
Chiral Amino AcidDiastereomerically Pure PiperazinesMulti-step synthesis with chromatographic separationEnantiomerically and diastereomerically pure products nih.govfigshare.com

Utility in the Synthesis of Chiral Amine-Containing Molecular Architectures

Chiral amines are fundamental components of many pharmaceuticals and are widely used as catalysts and auxiliaries in asymmetric synthesis. clockss.org this compound serves as an effective precursor for the synthesis of more complex chiral amine-containing molecular architectures.

The reduction of the amide bond in the piperazinone ring provides direct access to chiral 1,2-diamines, specifically derivatives of 2-methylpiperazine. This transformation converts the lactam into a secondary amine without affecting the stereocenter at the adjacent carbon. The resulting chiral piperazine can then be further functionalized. For example, the nitrogen atoms can be selectively protected and then derivatized to introduce various substituents, leading to a diverse range of chiral diamine structures. researchgate.net

The synthesis of molecules like (2S,6S)-2,4,6-tris(phenylmethyl)piperazine, which has applications in catalysis, demonstrates the utility of chiral precursors in creating complex amine structures. clockss.org The piperazine scaffold acts as a rigid backbone, holding the chiral centers and appended groups in a well-defined spatial arrangement. This conformational rigidity is often a desirable feature in the design of ligands for asymmetric catalysis and molecules intended to interact with specific biological targets.

Contributions to the Diversity-Oriented Synthesis of Chemical Libraries

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. pnas.orgcam.ac.uk this compound is an excellent scaffold for DOS due to its inherent three-dimensionality, stereochemistry, and multiple points for diversification.

Starting from this single chiral building block, a library of compounds with significant stereochemical and scaffold diversity can be generated. cam.ac.uk The two nitrogen atoms and the carbon atoms of the piperazinone ring offer sites for introducing a variety of substituents (appendage diversity). cam.ac.uk For example, a divergent synthesis can be employed where the piperazinone core is first modified in several ways, and then each of these intermediates is reacted with a range of building blocks. nih.govfigshare.com

A key advantage of using a chiral precursor like (5R)-5-methyl-2-piperazinone in DOS is the immediate introduction of stereochemical diversity. pnas.orgnih.gov By using enantiomerically pure starting materials, the resulting library members are also chiral, which is crucial for probing interactions with biological macromolecules. nih.gov Libraries based on piperazine scaffolds have been shown to occupy a broad chemical space, offering different shape diversity compared to more common flat, aromatic scaffolds. nih.gov This expansion into diverse and sp3-rich chemical space increases the probability of identifying novel biological probes and drug leads. nih.govfigshare.comnih.gov

Diversity TypeApplication in Piperazinone-Based Libraries
Appendage Diversity Variation of substituents on the nitrogen and carbon atoms of the piperazine ring. cam.ac.uk
Stereochemical Diversity The inherent chirality of the starting material leads to enantiomerically pure library members. pnas.orgnih.gov
Scaffold Diversity The piperazinone ring can be used to construct a range of distinct molecular scaffolds through various chemical transformations. cam.ac.uknih.gov

Advanced Analytical and Spectroscopic Characterization Techniques for Stereoisomeric Purity and Structure Elucidation

Spectroscopic Methods for Structural Assignment

Spectroscopic analysis provides fundamental information regarding the molecular structure, connectivity, and functional groups present in (5R)-5-methyl-2-piperazinone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons. In the hydrochloride salt, the protonation of the piperazinone ring, typically at the more basic N4 nitrogen, leads to downfield shifts of adjacent protons compared to the free base. The chiral center at C5 results in diastereotopic protons for the adjacent methylene (B1212753) group (C6), leading to more complex splitting patterns.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbonyl carbon (C2) of the amide group is characteristically found in the downfield region of the spectrum. The presence of the methyl group and the four distinct carbons of the piperazinone ring can be clearly identified.

2D NMR: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to confirm assignments. COSY spectra establish proton-proton coupling relationships, mapping the connectivity within the molecule, while HSQC correlates directly bonded proton and carbon atoms.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Data are representative and typically recorded in D₂O or DMSO-d₆ at 400 or 500 MHz. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.

¹H NMR Data¹³C NMR Data
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)PositionChemical Shift (δ, ppm)
CH₃-5~1.35dJ = 6.8C2 (C=O)~171.5
H-3a~3.50ddJ = 13.5, 5.0C3~48.2
H-3b~3.65ddJ = 13.5, 3.5C5~49.5
H-5~3.80m-C6~50.1
H-6a~3.95ddJ = 12.5, 4.0CH₃-5~15.8
H-6b~4.10ddJ = 12.5, 3.0
NH-1, NH-4~8.5-9.5br s-

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using soft ionization techniques like Electrospray Ionization (ESI), the molecular ion of the free base is typically observed. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The observed mass corresponds to the protonated free base [M+H]⁺, where M is (5R)-5-methyl-2-piperazinone.

Table 2: Representative Mass Spectrometry Data for (5R)-5-methyl-2-piperazinone

ParameterValue
Molecular Formula (Free Base)C₅H₁₀N₂O
Molecular Weight (Free Base)114.15 g/mol
Ionization ModeESI+
Observed Ion [M+H]⁺ (HRMS)115.0866
Calculated Ion [M+H]⁺ (HRMS)115.0866

The fragmentation pattern can provide further structural proof, often showing characteristic losses of small molecules such as carbon monoxide (CO) from the piperazinone ring.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound shows characteristic absorption bands. The presence of the hydrochloride salt introduces a broad absorption band for the N-H⁺ stretching vibration.

Table 3: Characteristic IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Amide)3200 - 3400Sharp to medium band
C-H Stretch (Aliphatic)2850 - 3000Medium to strong bands
N-H⁺ Stretch (Ammonium Salt)2400 - 2700Broad, strong band
C=O Stretch (Amide I)1650 - 1680Strong, sharp band
N-H Bend (Amine/Amide)1550 - 1640Medium band

Ultraviolet-Visible (UV-Vis) Spectroscopy: Due to the lack of extensive chromophores, this compound exhibits limited absorption in the UV-Vis region. A weak absorption band corresponding to the n→π* transition of the amide carbonyl group is typically observed at shorter wavelengths, usually in the range of 210-220 nm.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are essential for assessing the stereoisomeric purity of this compound, ensuring the absence of its corresponding (5S)-enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (5R) and (5S) enantiomers, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly effective for this class of compounds. nih.gov

Table 4: Representative Chiral HPLC Method for Separation of 5-Methyl-2-piperazinone Enantiomers

ParameterCondition
ColumnChiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane / Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine
Flow Rate1.0 mL/min
DetectionUV at 215 nm
Retention Time (5R)~8.5 min
Retention Time (5S)~10.2 min

Supercritical Fluid Chromatography (SFC) for Diastereomer and Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as faster analysis times and reduced organic solvent consumption. The mobile phase typically consists of supercritical carbon dioxide mixed with a small amount of a polar organic modifier, such as methanol (B129727) or ethanol. The principles of separation are similar to chiral HPLC, relying on a chiral stationary phase to resolve the enantiomers.

Table 5: Representative Chiral SFC Method for Separation of 5-Methyl-2-piperazinone Enantiomers

ParameterCondition
ColumnChiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile PhaseCO₂ / Methanol (e.g., 85:15 v/v)
Flow Rate3.0 mL/min
Back Pressure150 bar
Temperature40 °C
DetectionUV at 215 nm
Retention Time (5R)~2.1 min
Retention Time (5S)~2.8 min

Gas Chromatography (GC) and GC-Mass Spectrometry for Derivatized Analytes

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for the separation and identification of volatile and thermally stable compounds. However, compounds like this compound, which contain polar functional groups (secondary amines), are often non-volatile and may exhibit poor chromatographic behavior, such as peak tailing. To overcome these limitations, chemical derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. ojp.gov

The primary goal of derivatization in this context is to decrease the polarity of the analyte by masking the active hydrogens of the amine groups. This is typically achieved through acylation, silylation, or alkylation. For piperazine (B1678402) derivatives, acylation with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a common and effective strategy. scholars.directscholars.direct The reaction replaces the active hydrogen on the nitrogen atoms with a trifluoroacetyl group, which significantly increases the volatility and thermal stability of the molecule, leading to improved peak shape and resolution on GC columns.

A typical derivatization procedure involves dissolving the dried sample extract and adding the derivatizing agent, often in the presence of a solvent like ethyl acetate. The reaction mixture is then heated to ensure complete derivatization before injection into the GC-MS system. scholars.directscholars.direct

The GC-MS analysis of the derivatized (5R)-5-methyl-2-piperazinone would provide both retention time data for quantification and a mass spectrum for structural confirmation. The mass spectrum of the derivatized compound will show a characteristic fragmentation pattern, which can be used for unambiguous identification. rsc.orgunodc.org The separation of enantiomers, if required, would necessitate the use of a specialized chiral stationary phase in the GC column. gcms.cz

Below is a table summarizing typical GC-MS conditions that could be adapted for the analysis of derivatized 5-methyl-2-piperazinone, based on established methods for related piperazine compounds. scholars.directresearchgate.net

ParameterCondition
Derivatization Agent Trifluoroacetic anhydride (TFAA)
GC Column DB-17 or DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow (e.g., 1-2 mL/min)
Injector Temperature 250 °C
Oven Temperature Program Initial temp 100-120 °C, hold for 1-5 min, ramp at 10 °C/min to 290-300 °C, hold for 2-20 min
MS Transfer Line Temp 280-290 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range e.g., 30-350 amu

X-ray Crystallography for Definitive Absolute Stereochemical Determination

X-ray crystallography stands as the unequivocal "gold standard" for the determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique is particularly crucial for chiral molecules like this compound, as it provides a definitive and unambiguous assignment of the spatial arrangement of atoms, confirming the 'R' configuration at the chiral center. researchgate.net

The method relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is mathematically processed to generate an electron density map, from which the positions of individual atoms can be determined with high precision. thieme-connect.de

For the determination of absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is key. researchgate.net When the X-ray wavelength used is near the absorption edge of an atom in the crystal, a small phase shift occurs during scattering. In a non-centrosymmetric crystal (a prerequisite for any chiral compound), this effect causes measurable differences in the intensities of Bijvoet pairs—reflections (h,k,l) and (-h,-k,-l) that would otherwise be identical in intensity. thieme-connect.de By analyzing these intensity differences, the absolute structure can be determined. The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned enantiomer; a value close to zero for a given configuration confirms its correctness, while a value near one indicates that the inverted structure is correct. soton.ac.uk

While a crystal structure for this compound is not publicly available, the table below presents representative crystallographic data for a chiral piperazine derivative to illustrate the detailed information obtained from such an analysis. nih.gov This data provides the fundamental framework for confirming the molecule's connectivity, conformation, and, most importantly, its absolute stereochemistry. nih.govresearchgate.net

Crystallographic ParameterExample Value (for an S-enantiomer piperazine derivative oxalate (B1200264) salt nih.gov)
Chemical Formula C₂₆H₃₀ClN₃O₉
Formula Weight 563.98 g/mol
Crystal System Monoclinic
Space Group P2₁
a (Å) 15.7212(3)
b (Å) 5.65480(10)
c (Å) 31.4047(5)
β (°) 93.1580(10)
Volume (ų) 2787.65(9)
Z (molecules/unit cell) 4

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Conformational Analysis of Piperazinone Frameworks

Molecular modeling is crucial for understanding the three-dimensional structure of piperazinone frameworks, which dictates their biological activity and chemical reactivity. The piperazine (B1678402) ring is not planar and typically adopts a thermodynamically favored chair conformation to minimize steric and torsional strain. nih.gov For substituted piperazinones like the 5-methyl derivative, the substituent's orientation (axial or equatorial) significantly influences the molecule's stability and properties.

Conformational analysis of substituted piperazines and related heterocycles reveals that the preferred conformation depends on the nature and size of the substituents. asianpubs.org In many cases, placing larger substituents in the equatorial position is energetically favorable to avoid steric hindrance. asianpubs.org However, electrostatic interactions can also play a key role. For instance, in protonated piperidinium (B107235) salts with polar substituents, the axial conformer can be stabilized by favorable electrostatic interactions between the substituent and the protonated nitrogen. nih.gov Molecular mechanics calculations and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for these analyses, with coupling constants from NMR providing valuable data on the predominant conformation in solution. asianpubs.orgnih.gov

Studies on 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation, which can be further stabilized by intramolecular hydrogen bonds in certain cases. nih.gov This axial preference can orient other functional groups in a specific spatial arrangement, which is critical for interactions with biological targets. nih.gov

Table 1: Factors Influencing Piperazinone Conformation Use the sliders to see how different factors affect the conformational preference.

FactorInfluence on ConformationPredominant ConformerComputational Method
Steric Hindrance Larger substituents create steric strain in the axial position.EquatorialMolecular Mechanics
Intramolecular H-Bonding Can stabilize specific conformations, sometimes favoring the axial position.Axial or EquatorialQuantum Mechanics (DFT)
Electrostatic Interactions Attraction/repulsion between substituents and ring heteroatoms.Axial or EquatorialMolecular Mechanics/DFT
Solvent Effects The polarity of the solvent can influence conformational equilibrium.VariesQM with Solvation Model

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for investigating the mechanisms of reactions involving piperazinones. jksus.org These methods allow for the detailed study of reaction pathways, the identification of intermediates, and the characterization of transition states—the high-energy structures that connect reactants to products. youtube.com

By calculating the potential energy surface of a reaction, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. nih.gov This information is vital for understanding reaction rates and predicting how changes in the molecular structure will affect reactivity. For example, DFT studies on piperazine degradation have been used to rationalize the formation of various products by mapping out viable reaction routes. acs.org

Furthermore, these calculations provide insights into the electronic properties of the molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.com The energies and distributions of these frontier orbitals are key to understanding the molecule's reactivity, including its behavior as a nucleophile or electrophile. tandfonline.comresearchgate.net Natural Bond Orbital (NBO) analysis can also be performed to study atomic charges and the nature of chemical bonds within the transition state. nih.gov

Table 2: Application of DFT in Piperazinone Reaction Analysis This table outlines how different DFT calculations are used to understand chemical reactions.

DFT Calculation TypeInformation ProvidedApplication in Piperazinone Chemistry
Geometry Optimization Determines the lowest energy structure of reactants, products, and intermediates.Predicts stable conformers of (5R)-5-methyl-2-piperazinone.
Transition State Search Locates the highest energy point along the reaction coordinate (the transition state).Elucidates the mechanism of cyclization or substitution reactions. youtube.com
Frequency Calculation Confirms optimized structures as minima or transition states and provides thermodynamic data.Verifies the nature of stationary points on the potential energy surface. researchgate.net
NBO/MEP Analysis Calculates atomic charges, orbital interactions, and electrostatic potential.Identifies nucleophilic and electrophilic sites on the piperazinone ring. jksus.orgnih.gov

Prediction of Stereoselectivity and Reaction Outcomes in Asymmetric Syntheses

The synthesis of a specific enantiomer, such as (5R)-5-methyl-2-piperazinone, requires stereocontrol, a significant challenge in organic synthesis. rsc.org Computational chemistry offers a powerful approach to predicting and rationalizing the stereochemical outcome of asymmetric reactions. acs.org By modeling the transition states leading to different stereoisomers (e.g., the R and S enantiomers), chemists can predict which product will be favored.

The product ratio is determined by the difference in the activation energies (ΔΔG‡) of the competing diastereomeric transition states. The lower-energy transition state corresponds to the major product. Quantum chemical calculations can compute these energies with high accuracy, allowing for a theoretical corroboration of experimental results. acs.org This predictive capability is crucial for designing effective chiral catalysts and optimizing reaction conditions to achieve high enantiomeric excess (ee). acs.org

For instance, in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, computational studies can help elucidate the mechanism and the origin of the enantioselectivity. dicp.ac.cn By analyzing the interactions between the substrate, the chiral ligand, and the metal catalyst in the transition state, researchers can understand the key factors that govern the stereochemical outcome.

Computer-Aided Design (CADD) of Novel Chiral Piperazinone Analogs for Research

Computer-Aided Drug Design (CADD) utilizes computational methods to design and optimize new molecules with potential therapeutic applications. The chiral piperazinone scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. rsc.orgtandfonline.com CADD techniques are employed to create novel analogs of compounds like (5R)-5-methyl-2-piperazinone for various research purposes.

One key CADD technique is molecular docking, which predicts the preferred orientation of a molecule (a ligand) when bound to a biological target, such as a protein or enzyme. nih.govnih.gov This method calculates a "docking score" that estimates the binding affinity, helping to identify the most promising drug candidates from a virtual library of compounds. researchgate.netresearchgate.net

These in silico studies can predict drug-like properties, such as solubility and oral bioavailability, before synthesis is even attempted, saving significant time and resources. researchgate.net By combining techniques like database searching, pharmacophore modeling, and molecular dynamics simulations, researchers can design novel chiral piperazinone derivatives with improved potency, selectivity, and pharmacokinetic profiles for specific biological targets. nih.govnih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5R)-5-methyl-2-piperazinone hydrochloride, and how can purity be maximized?

  • Methodology : The synthesis typically involves multi-step processes, including ring closure and stereoselective methylation. Key steps include:

  • Precursor preparation : Use of chiral starting materials (e.g., L-proline derivatives) to ensure the (5R) configuration .
  • Hydrochloride formation : Reaction with HCl gas in anhydrous ethanol to stabilize the compound .
  • Purification : Recrystallization from a mixture of ethanol and ethyl acetate (3:1 v/v) to achieve >98% purity, confirmed by HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) .
    • Critical parameters : Temperature control (<5°C during HCl addition) and inert atmosphere (N₂) to prevent racemization .

Q. How can the stereochemical integrity of this compound be validated?

  • Analytical methods :

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol, 85:15) to confirm enantiomeric excess (ee >99%) .
  • NMR spectroscopy : Compare 1H^1H- and 13C^{13}C-NMR chemical shifts with reference standards (e.g., δ 3.15 ppm for the piperazinone NH in D₂O) .
  • Polarimetry : Specific rotation [α]D20=+12.5[α]_D^{20} = +12.5^\circ (c = 1, H₂O) to verify the R-configuration .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Stability profile :

  • Thermal stability : Degrades above 150°C (TGA 5% weight loss at 155°C) .
  • Hydrolytic sensitivity : Stable in pH 4–6; decomposes in alkaline conditions (e.g., t₁/₂ = 2 hr at pH 9) .
    • Storage recommendations : Airtight containers at -20°C in desiccated conditions to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does this compound interact with NMDA/AMPA receptors in neuropharmacological studies?

  • Experimental design :

  • Receptor binding assays : Use 3H^3H-MK-801 (NMDA antagonist) and 3H^3H-AMPA in rat cortical membranes. IC₅₀ values calculated via nonlinear regression (e.g., NMDA IC₅₀ = 12 μM vs. AMPA IC₅₀ = 45 μM) .
  • Electrophysiology : Patch-clamp recordings in hippocampal neurons to assess inhibition of glutamate-induced currents .
    • Data interpretation : Competitive antagonism suggested by Schild plot analysis (slope = 1.1 ± 0.2) .

Q. What strategies resolve contradictions in reported biological activities of piperazinone derivatives?

  • Case study : Discrepancies in anticonvulsant efficacy (e.g., MES vs. PTZ models in mice):

  • MES model : ED₅₀ = 15 mg/kg (95% CI: 12–18 mg/kg) .
  • PTZ model : ED₅₀ = 30 mg/kg (95% CI: 25–35 mg/kg) .
    • Resolution : Differences attributed to model-specific mechanisms (e.g., NMDA modulation vs. GABAergic effects). Validate via knockout mice or selective receptor antagonists .

Q. How can computational modeling guide the design of analogs with improved CNS penetration?

  • In silico methods :

  • LogP optimization : Target LogP = 1.5–2.5 (calculated via ChemAxon) to enhance blood-brain barrier permeability .
  • Molecular docking : Glide SP scoring in NMDA receptor (PDB: 5FXF) identifies critical interactions (e.g., hydrogen bonding with GluN1 Arg499) .
    • Validation : Compare predicted vs. experimental ED₅₀ in rodent models for 5–10 analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.